molecular formula C10H10ClNO B14042321 (S)-5-(4-Chlorophenyl)pyrrolidin-2-one

(S)-5-(4-Chlorophenyl)pyrrolidin-2-one

Cat. No.: B14042321
M. Wt: 195.64 g/mol
InChI Key: BSYBLMDNOUEPRW-VIFPVBQESA-N
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Description

(S)-5-(4-Chlorophenyl)pyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones. This compound is characterized by the presence of a 4-chlorophenyl group attached to the pyrrolidinone ring. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(4-Chlorophenyl)pyrrolidin-2-one typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired pyrrolidinone. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(S)-5-(4-Chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted compounds .

Scientific Research Applications

(S)-5-(4-Chlorophenyl)pyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It has shown promise in the development of new pharmaceuticals for treating neurological disorders and other diseases.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-5-(4-Chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other cellular components to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

(5S)-5-(4-chlorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H10ClNO/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)/t9-/m0/s1

InChI Key

BSYBLMDNOUEPRW-VIFPVBQESA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C2=CC=C(C=C2)Cl

Canonical SMILES

C1CC(=O)NC1C2=CC=C(C=C2)Cl

Origin of Product

United States

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